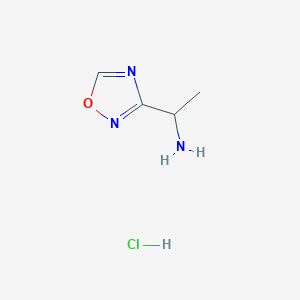
1,1-Difluoro-4-phenylbutan-2-one
Übersicht
Beschreibung
1,1-Difluoro-4-phenylbutan-2-one, also known as DF4PB, is a synthetic compound that belongs to a class of chemicals known as substituted cathinones. It has a CAS Number of 145299-84-9 . The molecular weight of this compound is 184.19 .
Molecular Structure Analysis
The IUPAC name of this compound is 1,1-difluoro-4-phenylbutan-2-one . The InChI code is 1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
1,1-Difluoro-4-phenylbutan-2-one is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Electrolyte Additives for Lithium-Ion Batteries
- Application: As an electrolyte additive in lithium-ion batteries.
- Findings: This compound helps in forming solid electrolyte interphase (SEI) layers on both cathode and anode, enhancing cycle performance at high charge voltages (Kubota et al., 2012).
Synthesis of Difluorodienes
- Application: In the synthesis of difluorodienes.
- Findings: It undergoes double dehydrobromination to form difluorodienes, useful in various organic reactions (Elsheimer et al., 1996).
Synthesis of 3-(Polyfluoroalkyl)propane-1,2,3-trione 2-oximes
- Application: In the synthesis of polyfluoroalkyl compounds.
- Findings: Offers a convenient method for synthesizing 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes under mild conditions (Filyakova et al., 2017).
Nematic and Smectic Liquid Crystals
- Application: In the development of nematic and smectic liquid crystals.
- Findings: Useful in altering the thermal and electro-optical properties of liquid crystals (Jankowiak et al., 2008).
Enantioselective Synthesis
- Application: In the enantioselective synthesis of α-hydroxyketones.
- Findings: Effective in producing high enantiomeric excesses of 2-hydroxy-1-phenylbutan-1-ones (Page et al., 1996).
Trifluoromethylated 1,2λ5σ4-oxaphospholanes
- Application: In the synthesis of trifluoromethylated oxaphospholanes.
- Findings: Useful in forming tricyclic diastereoisomeric phosphoranes and 1,2λ5σ4-oxaphospholanes (Ratner et al., 1997).
Enantioselective Synthesis of Odorants
- Application: In the synthesis of odorants like 3-hydroxy-4-phenylbutan-2-one.
- Findings: Efficient synthesis with high enantioselectivity using asymmetric epoxidation (Liang et al., 2013).
Protonation of Keto and Enol Forms
- Application: Studying intramolecular hydrogen bonds.
- Findings: The compound exhibits monoprotonation by HBr, showing distinct n.m.r. signals for hydroxy protons in protonated enol and keto forms (Clark et al., 1989).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1,1-difluoro-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNKCWIONOLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145299-84-9 | |
| Record name | 1,1-difluoro-4-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)



![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1429970.png)
![1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B1429972.png)



